molecular formula C9H10N2O2 B15250347 5,6,7,8-Tetrahydro-2,7-naphthyridine-3-carboxylic acid

5,6,7,8-Tetrahydro-2,7-naphthyridine-3-carboxylic acid

Cat. No.: B15250347
M. Wt: 178.19 g/mol
InChI Key: HQOUSZUJOJBPCM-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydro-2,7-naphthyridine-3-carboxylic acid is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by a bicyclic structure consisting of two fused pyridine rings with a carboxylic acid group at the third position. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-tetrahydro-2,7-naphthyridine-3-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 1-methyl piperidin-4-one with carbon disulfide, malononitrile, and triethylamine can yield a thiopyrane intermediate, which can be further converted to the desired naphthyridine derivative through subsequent reactions .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the synthetic routes for large-scale production. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity. The specific details of industrial production methods may vary depending on the manufacturer and the intended application of the compound.

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydro-2,7-naphthyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.

    Reduction: Reduction reactions can yield tetrahydro derivatives with different functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthyridine-3-carboxylic acid derivatives, while reduction can produce tetrahydro derivatives with varying substituents.

Scientific Research Applications

5,6,7,8-Tetrahydro-2,7-naphthyridine-3-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5,6,7,8-tetrahydro-2,7-naphthyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6,7,8-Tetrahydro-2,7-naphthyridine-3-carboxylic acid is unique due to its specific structure and the presence of the carboxylic acid group at the third position. This structural feature contributes to its distinct chemical reactivity and biological activities, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C9H10N2O2

Molecular Weight

178.19 g/mol

IUPAC Name

5,6,7,8-tetrahydro-2,7-naphthyridine-3-carboxylic acid

InChI

InChI=1S/C9H10N2O2/c12-9(13)8-3-6-1-2-10-4-7(6)5-11-8/h3,5,10H,1-2,4H2,(H,12,13)

InChI Key

HQOUSZUJOJBPCM-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=CN=C(C=C21)C(=O)O

Origin of Product

United States

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